A High-Fidelity Technical Guide to 1-Cyclopropyl-N-methylpiperidin-4-amine: Chemical Properties, Synthesis, and Application in Drug Discovery
A High-Fidelity Technical Guide to 1-Cyclopropyl-N-methylpiperidin-4-amine: Chemical Properties, Synthesis, and Application in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-Cyclopropyl-N-methylpiperidin-4-amine (CAS: 1096334-18-7) has emerged as a privileged scaffold in the design of targeted therapeutics, including prolyl hydroxylase (PHD) inhibitors and Myc family proto-oncogene modulators.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will dissect the physicochemical causality of this molecule, explore self-validating synthetic protocols, and map its integration into complex biological pathways.
Physicochemical Profiling & Structural Rationale
The utility of 1-cyclopropyl-N-methylpiperidin-4-amine lies in its dual-functional nature. It features a tertiary amine embedded within a piperidine ring and a secondary exocyclic amine, providing distinct reactivity profiles.
Structural Causality
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The N1-Cyclopropyl Moiety: The incorporation of the cyclopropyl group at the N1 position is a calculated design choice. It imparts steric shielding to the basic nitrogen, which subtly lowers its pKa compared to an N-methyl or N-ethyl analog. This reduction in basicity mitigates hERG channel liability and improves passive membrane permeability. Furthermore, the cyclopropyl ring is metabolically robust, resisting N-dealkylation by cytochrome P450 enzymes—a common degradation pathway for piperidine-containing drugs.
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The C4-Methylamino Group: The secondary amine at the C4 position serves as the primary nucleophilic handle. Because it is sterically less hindered than the tertiary N1 amine, it allows for highly regioselective coupling (via acylation or SNAr reactions) [1]. The N-methyl substitution restricts the conformational degrees of freedom in the resulting amide or amine linkage, thereby reducing the entropic penalty upon target binding.
Quantitative Data Summary
The following table contrasts the free base and the commercially preferred hydrochloride salt forms [4][5].
| Property | Value (Free Base) | Value (HCl Salt) | Causality / Application |
| CAS Registry Number | 1096334-18-7 | 2171803-16-8 | Identifier for procurement and literature tracking. |
| Molecular Formula | C9H18N2 | C9H19ClN2 | Defines the stoichiometric mass for reactions. |
| Molecular Weight | 154.25 g/mol | 190.71 g/mol | Low MW ensures high ligand efficiency (LE) in final drugs. |
| Physical State | Viscous Liquid / Oil | White to Off-White Solid | The HCl salt is preferred for benchtop stability and weighing. |
| Reactivity Profile | Nucleophilic | Requires neutralization | Free base is used in situ for coupling reactions. |
Synthetic Methodologies & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale and a readout to verify success before proceeding.
Protocol A: De Novo Synthesis of the Scaffold via Reductive Amination
Objective: Synthesize 1-cyclopropyl-N-methylpiperidin-4-amine from 1-cyclopropylpiperidin-4-one.
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Imine Formation: Dissolve 1-cyclopropylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM). Add methylamine (2.0 M solution in THF, 1.5 eq).
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Activation: Add a catalytic amount of glacial acetic acid.
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Causality: Mild acidic conditions protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by methylamine to form the intermediate iminium ion.
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Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise at 0 °C.
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Causality: NaBH(OAc)3 is a mild, chemo-selective reducing agent. It reduces the transient iminium ion significantly faster than the starting ketone, preventing the formation of a secondary alcohol byproduct.
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Stirring & Work-up: Allow the reaction to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3. Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
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Validation & Readout: Analyze the crude mixture via LC-MS. The disappearance of the ketone mass and the appearance of the product mass (
) validates the reduction. H NMR must show a characteristic singlet for the N-methyl group (~2.4 ppm) and a multiplet for the cyclopropyl methine proton (~1.6 ppm).
Protocol B: Microwave-Assisted SNAr Coupling
Objective: Couple the piperidine building block to a heteroaryl chloride (e.g., to synthesize Myc modulators) [2].
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Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, suspend the heteroaryl chloride (1.0 eq, e.g., 100 mg, 0.38 mmol) in absolute ethanol (3.0 mL).
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Amine Addition: Add 1-cyclopropyl-N-methylpiperidin-4-amine (2.0 eq, 117 mg, 0.76 mmol).
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Base Addition: Introduce N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 198 μL, 1.14 mmol).
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Causality: DIPEA serves as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the substitution, preventing the protonation of the nucleophilic amine and driving the reaction forward without competing for the electrophile.
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Reaction: Seal the vial and subject it to microwave irradiation at 120 °C for 15 hours.
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Causality: Microwave heating ensures rapid, uniform energy distribution, overcoming the high activation energy barrier typical of substituting electron-rich or sterically hindered heteroaryl chlorides.
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Validation & Readout: UPLC-MS analysis of the reaction mixture. The target mass (e.g., m/z 326.2) confirms successful coupling. A shift in retention time compared to the starting heteroaryl chloride validates the addition of the lipophilic piperidine moiety.
Reaction Optimization Parameters for Protocol B
| Parameter | Conventional Heating | Microwave Irradiation | Causality / Rationale |
| Temperature | 80 °C (Reflux) | 120 °C | MW allows safe superheating of solvents (e.g., EtOH), overcoming activation barriers. |
| Time | 48 - 72 hours | 12 - 15 hours | Rapid energy transfer in MW drastically reduces reaction time. |
| Yield | 20 - 30% | 50 - 60% | Shorter reaction times minimize thermal degradation and side-product formation. |
Visualizing the Workflows
To conceptualize the integration of this building block, the following diagrams map both its synthetic incorporation and its downstream biological application.
Synthetic Workflow Integration
Synthetic workflow for the preparation and application of 1-cyclopropyl-N-methylpiperidin-4-amine.
Biological Application: PHD Inhibition Pathway
1-Cyclopropyl-N-methylpiperidin-4-amine is frequently utilized to synthesize inhibitors of Prolyl Hydroxylase (PHD) [3]. By blocking PHD, these drugs stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), driving the expression of genes that combat anemia and cellular hypoxia.
Mechanism of action for PHD inhibitors incorporating the piperidine scaffold stabilizing HIF-1α.
References
- Aaronchem - 1-Methyl-4-(methylamino)piperidine and Analogs Product Data.
- WIPO (PCT) WO2022046861A1 - Modulators of myc family proto-oncogene protein.
- US Patent US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD.
- CymitQuimica - 1-Cyclopropyl-N-methylpiperidin-4-amine hydrochloride (CAS: 2171803-16-8).
- Sigma-Aldrich - 1-cyclopropyl-N-methylpiperidin-4-amine hydrochloride Properties.
